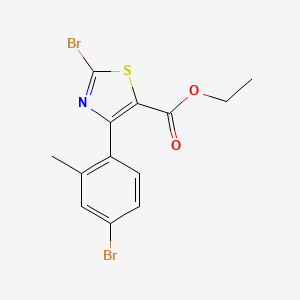![molecular formula C15H22N2O4 B13074966 (3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid is an organic compound that features both amino and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid typically involves the protection of amino groups and the subsequent coupling of protected amino acids. One common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amino group. The synthesis can be achieved through the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected amino acid is then coupled with another amino acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection, coupling, and deprotection steps, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxyl group can produce alcohols.
Scientific Research Applications
(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of an enzyme or interacting with receptor proteins to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid
- (S)-3,7-Bis{[(benzyloxy)carbonyl]amino}heptanoic acid
Uniqueness
(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
(3S)-3-amino-7-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C15H22N2O4/c16-13(10-14(18)19)8-4-5-9-17-15(20)21-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,16H2,(H,17,20)(H,18,19)/t13-/m0/s1 |
InChI Key |
LNVYNVQIZJXDDX-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
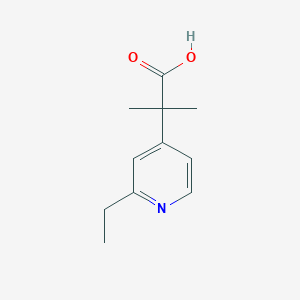
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)

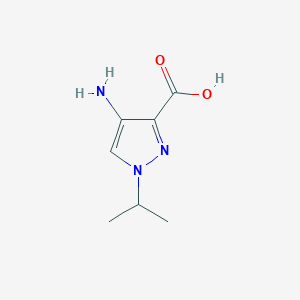
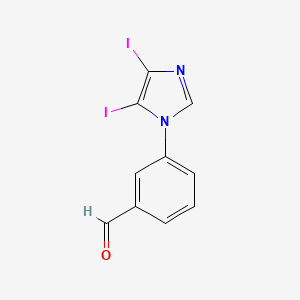
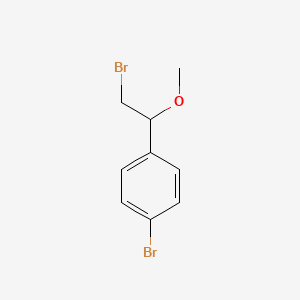

![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)

![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
